molecular formula C14H11ClN4O2S B1668880 Chlorsulfaquinoxaline CAS No. 97919-22-7

Chlorsulfaquinoxaline

カタログ番号: B1668880
CAS番号: 97919-22-7
分子量: 334.8 g/mol
InChIキー: CTSNHMQGVWXIEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

It is known to be structurally similar to endogenous substances such as aminobenzenesulfonamides . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as these substances.

Cellular Effects

Chlorsulfaquinoxaline has been observed to have effects on various types of cells. In vitro, it acts as a topoisomerases IIα and IIβ poison, thus inhibiting DNA replication . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to inhibit DNA replication suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound shows a slow degradation during photolysis compared with chlorination process .

科学的研究の応用

Anticancer Research

Chlorsulfaquinoxaline has been investigated for its efficacy in treating different types of cancer, notably lung cancer and colorectal cancer. Clinical trials have explored its potential as a chemotherapeutic agent:

  • Lung Cancer : Studies have indicated that this compound may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression .
  • Colorectal Cancer : Similar investigations have highlighted its potential role in targeting specific cancer cell lines, suggesting a multifaceted approach to combat this prevalent disease .

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism involves inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication:

  • In vitro Studies : Research has shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections resistant to conventional antibiotics .
  • Case Studies : In veterinary applications, this compound has been effectively used to treat coccidiosis in livestock, showcasing its practical utility in managing infectious diseases .

Structure-Activity Relationship (SAR) Studies

The effectiveness of this compound can be further understood through SAR studies that analyze how modifications to its chemical structure influence biological activity:

Modification Effect on Activity
Chlorine SubstitutionEnhanced antibacterial properties
Sulfonamide GroupIncreased efficacy against pathogens
Altered Side ChainsVariability in anticancer effects

These studies illustrate that strategic modifications can optimize the compound's therapeutic effects, enhancing its application scope.

Case Study 1: Lung Cancer Treatment

A clinical trial involving this compound demonstrated promising results in patients with advanced lung cancer. The study reported a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. This trial underscored the potential of repurposing existing drugs for new therapeutic uses.

Case Study 2: Treatment of Bacterial Infections

In a controlled study on livestock, this compound was administered to animals suffering from severe bacterial infections. The results indicated a rapid improvement in health and a decrease in mortality rates, reinforcing the compound's role as an effective antimicrobial agent.

生物活性

Chlorsulfaquinoxaline (CQS) is a sulfonamide derivative of quinoxaline, recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the chemical formula C13_{13}H11_{11}ClN2_{2}O2_{2}S and is characterized by its unique structure, which consists of a chlorinated quinoxaline moiety linked to a benzenesulfonamide. This structural arrangement contributes to its ability to inhibit critical biological processes.

Mechanism of Action:

  • Topoisomerase Inhibition: CQS exhibits potential anti-cancer activity by targeting topoisomerase II enzymes (both alpha and beta), crucial for DNA replication. Inhibition of these enzymes disrupts DNA replication, leading to apoptosis in cancer cells.
  • Antibacterial Activity: CQS also functions as an antibacterial agent by inhibiting bacterial folic acid synthesis, a mechanism common to sulfonamides. This action makes it effective against various bacterial pathogens .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Cancer Treatment: Clinical trials have explored its efficacy in treating lung and colorectal cancers. Its role as a topoisomerase inhibitor positions it as a candidate for combination therapies aimed at enhancing anti-cancer efficacy .
  • Infectious Diseases: CQS has demonstrated antiprotozoal activity, particularly against Leishmania species, making it a subject of interest for treating leishmaniasis .

Case Studies

  • Antileishmanial Activity:
    A study focused on the structure-activity relationship (SAR) of quinoxaline derivatives found that CQS exhibited significant inhibitory effects against the promastigote forms of Leishmania amazonensis. The synthesized derivatives showed promising IC50_{50} values, indicating their potential as effective antileishmanial agents .
  • Combination Therapies:
    Research has shown that CQS can be effectively combined with COX-2 inhibitors in treating neoplasia. This combination therapy aims to enhance therapeutic outcomes while minimizing side effects associated with traditional cancer treatments .

Efficacy Data

The following table summarizes key findings from various studies on the biological activity of CQS:

Study Biological Activity IC50_{50} Notes
Cherkasov et al. (2023)Antileishmanial5.70 μMEffective against Leishmania amazonensis
Drug Trials (2024)Cancer treatmentNot specifiedUnder investigation for lung and colorectal cancers
Combination Therapy Study (2005)Neoplasia treatmentNot specifiedEnhances efficacy with COX-2 inhibitors

Safety Profile and Side Effects

Although this compound shows promise in various therapeutic areas, its safety profile is still under investigation. Potential side effects may include nausea, vomiting, and allergic reactions, similar to other sulfonamide drugs . Further studies are necessary to fully elucidate its toxicity and long-term safety.

特性

IUPAC Name

4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSNHMQGVWXIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243340
Record name Chlorsulfaquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL)
Record name CHLOROSULFAQUINOXALINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

97919-22-7
Record name 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97919-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorsulfaquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorsulfaquinoxaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloroquinoxaline sulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorsulfaquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORSULFAQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorsulfaquinoxaline
Reactant of Route 2
Chlorsulfaquinoxaline
Reactant of Route 3
Chlorsulfaquinoxaline
Reactant of Route 4
Chlorsulfaquinoxaline
Reactant of Route 5
Chlorsulfaquinoxaline
Reactant of Route 6
Chlorsulfaquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。